molecular formula C18H14N4O B12902394 Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]- CAS No. 208040-10-2

Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-

Cat. No.: B12902394
CAS No.: 208040-10-2
M. Wt: 302.3 g/mol
InChI Key: QTLJFYVBZNSRLM-UHFFFAOYSA-N
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Description

Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]- is a complex organic compound that features both acridine and triazole moieties. Acridine is a nitrogen-containing heterocycle known for its applications in dyes and pharmaceuticals, while triazole is a five-membered ring containing three nitrogen atoms, often used in medicinal chemistry for its stability and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]- typically involves a multi-step processThis involves the reaction of 9-azidoacridine with propargyl derivatives under copper-catalyzed conditions to form the triazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]- involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the normal function of the DNA. This can inhibit enzymes like topoisomerase II, which are essential for DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]- is unique due to its combination of acridine and triazole rings, which confer both stability and bioactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

208040-10-2

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

1-(1-acridin-9-yl-5-methyltriazol-4-yl)ethanone

InChI

InChI=1S/C18H14N4O/c1-11-17(12(2)23)20-21-22(11)18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18/h3-10H,1-2H3

InChI Key

QTLJFYVBZNSRLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=C3C=CC=CC3=NC4=CC=CC=C42)C(=O)C

Origin of Product

United States

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